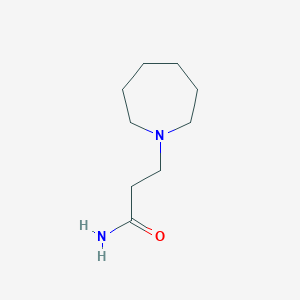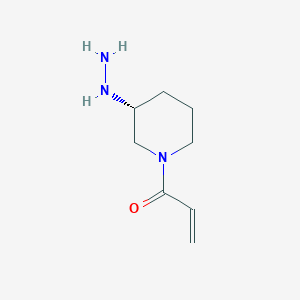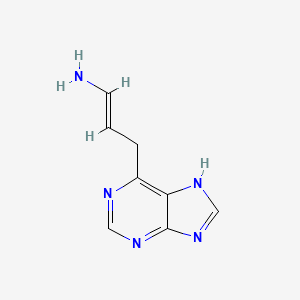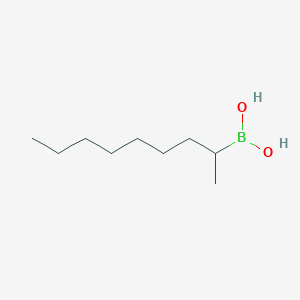![molecular formula C11H13NO B11915646 5'-Methoxyspiro[cyclopropane-1,1'-isoindoline] CAS No. 1447607-19-3](/img/structure/B11915646.png)
5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] is a chemical compound with the molecular formula C11H13NO It is characterized by a spirocyclic structure, which includes a cyclopropane ring fused to an isoindoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] typically involves the reaction of a donor-acceptor cyclopropane with a primary amine. One method involves the use of a bromomethyl group in the ortho position of the aromatic substituent, which reacts with structurally varied primary amines (such as anilines, benzylamines, and cycloalkylamines) to form the desired product . The reaction conditions often include hydrogenolysis at room temperature, followed by in situ lactamization to form the final compound .
Industrial Production Methods
Industrial production methods for 5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] are not well-documented in the literature. the synthesis methods described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles employed.
Wissenschaftliche Forschungsanwendungen
5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] include other spirocyclic isoindoline derivatives, such as:
- 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one
- Spiro[cyclopropane-1,1’-[1H]isoindol]-3’(2’H)-one
Uniqueness
What sets 5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] apart from these similar compounds is its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
1447607-19-3 |
|---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
6-methoxyspiro[1,2-dihydroisoindole-3,1'-cyclopropane] |
InChI |
InChI=1S/C11H13NO/c1-13-9-2-3-10-8(6-9)7-12-11(10)4-5-11/h2-3,6,12H,4-5,7H2,1H3 |
InChI-Schlüssel |
FUKOFKORZXJBCD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3(CC3)NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3]Dioxolo[4,5-h]quinazoline](/img/structure/B11915565.png)










![1-Oxaspiro[4.5]decane-4-carboxaldehyde](/img/structure/B11915661.png)


